6-tert-butyl-N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,4-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,4-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the benzoxazine intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylphenyl Group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,4-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Thiols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,4-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, including high-performance polymers and resins.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,4-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Uniqueness
The presence of both the benzenesulfonyl and dimethylphenyl groups in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,4-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from other similar compounds.
Properties
Molecular Formula |
C27H30N2O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(3,4-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-18-11-13-21(15-19(18)2)28-26(30)25-17-29(34(31,32)22-9-7-6-8-10-22)23-16-20(27(3,4)5)12-14-24(23)33-25/h6-16,25H,17H2,1-5H3,(H,28,30) |
InChI Key |
OHXYQPLMPUPMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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